molecular formula C12H15NO4S B2655330 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 2094373-83-6

3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2655330
CAS No.: 2094373-83-6
M. Wt: 269.32
InChI Key: WAJVYOULYLICFI-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione is a complex organic compound that features a furan ring, a thiomorpholine ring, and an enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring is formed by reacting a suitable amine with a sulfur-containing reagent, such as thiourea, under basic conditions.

    Attachment of the Enoyl Group: The enoyl group is introduced through an acylation reaction using acryloyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The enoyl group can be reduced to form saturated derivatives.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated derivatives of the enoyl group.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione can be compared with other similar compounds, such as:

    Furan Derivatives: Compounds with a furan ring, such as furfural and furan-2-carboxylic acid.

    Thiomorpholine Derivatives: Compounds with a thiomorpholine ring, such as thiomorpholine-4-carboxylic acid.

    Enoyl Derivatives: Compounds with an enoyl group, such as crotonic acid and cinnamoyl chloride.

The uniqueness of this compound lies in its combination of these structural features, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-3-12(14)13-6-7-18(15,16)8-10(13)11-5-4-9(2)17-11/h3-5,10H,1,6-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJVYOULYLICFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CS(=O)(=O)CCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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